molecular formula C18H22N2O4S B3973319 N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3973319
M. Wt: 362.4 g/mol
InChI Key: GNTRGSOZRHIOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as EMPA, is a synthetic compound that has been studied for its potential applications in scientific research. EMPA is a member of the phenylalanine derivative family and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of sphingolipids. Sphingolipids are important components of cell membranes and are involved in various cellular processes, including cell growth and differentiation. By inhibiting sphingolipid biosynthesis, this compound may disrupt cellular processes and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects and has been found to reduce oxidative stress in animal models. This compound has also been found to modulate the immune system and has been shown to increase the production of cytokines involved in immune responses.

Advantages and Limitations for Lab Experiments

N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is in the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop compounds with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and to determine its effects in vivo. Finally, this compound may have potential applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-24-17-13-9-8-12-16(17)19-18(21)14(2)20(25(3,22)23)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTRGSOZRHIOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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